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Introduction
Trotabresib (formerly CC-90010) is a potent, orally bioavailable, and reversible small molecule

inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] Developed by

Bristol-Myers Squibb, it is under investigation for the treatment of various solid tumors and

hematological malignancies.[3] This technical guide provides an in-depth overview of the

discovery, mechanism of action, and synthesis of Trotabresib, with a focus on quantitative

data, detailed experimental protocols, and visual representations of key biological pathways

and experimental workflows.

Discovery and Mechanism of Action
Trotabresib was identified through research efforts focused on developing next-generation

BET inhibitors with an optimized pharmacological profile. BET proteins (BRD2, BRD3, BRD4,

and the testis-specific BRDT) are epigenetic readers that play a crucial role in the regulation of

gene transcription. They recognize and bind to acetylated lysine residues on histone tails,

thereby recruiting transcriptional machinery to specific gene promoters and enhancers. In many

cancers, the dysregulation of BET protein activity, particularly BRD4, leads to the

overexpression of key oncogenes such as MYC.[2]

Trotabresib exerts its anti-tumor effects by competitively binding to the acetyl-lysine binding

pockets of BET bromodomains, thereby preventing their interaction with chromatin. This leads
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to the downregulation of BET-target genes, including critical oncogenes, resulting in cell cycle

arrest and apoptosis in cancer cells.
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Caption: Mechanism of action of Trotabresib in inhibiting BET protein function.

Quantitative Data
The following tables summarize key quantitative data related to the in vitro and in vivo activity

of Trotabresib.

Table 1: In Vitro Antiproliferative Activity of Trotabresib
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Cell Line Cancer Type IC50 (µM)

Kasumi-1 Acute Myeloid Leukemia 0.005

MOLM-13 Acute Myeloid Leukemia 0.012

MV-4-11 Acute Myeloid Leukemia 0.018

NCI-H929 Multiple Myeloma 0.025

OPM-2 Multiple Myeloma 0.031

Data compiled from preclinical studies.

Table 2: Clinical Pharmacokinetics of Trotabresib (45
mg, 4 days on/24 days off)

Parameter Value

Tmax (h) 1.9

Cmax (ng/mL) 720

AUC0–24 (ng·h/mL) 11,250

t1/2 (h) 46

Data from a Phase I study in patients with advanced solid tumors.[4]

Synthesis of Trotabresib
An optimized and scalable synthesis for Trotabresib has been developed, improving upon

earlier routes. The enhanced process is a 7-step synthesis with an overall yield of

approximately 49% and has been successfully demonstrated on a multi-kilogram scale.[5]

Scalable Synthesis Workflow

Starting Materials Step 1:
Phenol Bromination

Step 2:
Suzuki Coupling

Step 3:
Amidation

Step 4:
Cyclization

Step 5:
N-Alkylation

Step 6:
Cross-Coupling

Step 7:
Final Crystallization Trotabresib (API)
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Caption: High-level overview of the scalable synthesis process for Trotabresib.

Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the IC50 of Trotabresib in cancer cell lines.

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well

in 100 µL of appropriate growth medium. Incubate overnight at 37°C in a humidified 5% CO2

incubator.

Compound Treatment: Prepare serial dilutions of Trotabresib in growth medium. Remove

the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle

control (e.g., 0.1% DMSO).

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value using non-linear regression analysis.[6]

Quantitative Real-Time PCR (qPCR) for Gene Expression
Analysis
This protocol outlines the general steps for measuring the expression of pharmacodynamic

biomarkers such as CCR1 and HEXIM1.[4]
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RNA Extraction: Isolate total RNA from treated and untreated cells or patient samples using

a suitable RNA extraction kit.

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit

with random hexamers or oligo(dT) primers.

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template,

forward and reverse primers for the target gene (e.g., CCR1, HEXIM1) and a reference gene

(e.g., GAPDH), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

qPCR Amplification: Perform the qPCR reaction using a real-time PCR instrument with a

standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40

cycles of 95°C for 15 s and 60°C for 1 min).

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the

relative fold change in gene expression.[7][8]

Conclusion
Trotabresib (CC-90010) is a promising BET inhibitor with potent anti-tumor activity in a range

of preclinical models and has demonstrated a manageable safety profile and early signs of

efficacy in clinical trials. Its ability to be synthesized in a scalable manner further supports its

potential as a therapeutic agent. Ongoing and future clinical investigations will continue to

define the role of Trotabresib in the treatment of various cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Phase I study of CC-90010, a reversible, oral BET inhibitor in patients with advanced solid
tumors and relapsed/refractory non-Hodgkin's lymphoma - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. cancer-research-network.com [cancer-research-network.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.protocols.io/view/gene-expression-analysis-by-quantitative-real-time-ewov1oyz2lr2/v1
https://stackscientific.nd.edu/assets/448138/qpcr_protocol.pdf/1000
https://www.benchchem.com/product/b3181968?utm_src=pdf-body
https://www.benchchem.com/product/b3181968?utm_src=pdf-body
https://www.benchchem.com/product/b3181968?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/32240793/
https://pubmed.ncbi.nlm.nih.gov/32240793/
https://pubmed.ncbi.nlm.nih.gov/32240793/
https://www.cancer-research-network.com/2020/12/08/cc-90010-is-a-reversible-and-orally-active-bet-inhibitor/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3181968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Trotabresib by Bristol-Myers Squibb for Solid Tumor: Likelihood of Approval
[pharmaceutical-technology.com]

4. Trotabresib, an oral potent bromodomain and extraterminal inhibitor, in patients with high-
grade gliomas: A phase I, “window-of-opportunity” study - PMC [pmc.ncbi.nlm.nih.gov]

5. Trotabresib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

7. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]

8. stackscientific.nd.edu [stackscientific.nd.edu]

To cite this document: BenchChem. [Trotabresib (CC-90010): A Technical Guide to its
Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3181968#discovery-and-synthesis-of-trotabresib-cc-
90010]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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